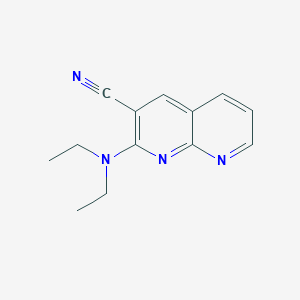![molecular formula C9H8ClF3O2S B13206025 1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13206025.png)
1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane sulfonyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride typically involves the reaction of 3-(trifluoromethyl)benzene with ethanesulfonyl chloride under specific conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reaction . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids like AlCl3 are often employed to facilitate electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, reacting with an amine would yield a sulfonamide derivative.
科学的研究の応用
1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride has diverse applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors.
作用機序
The mechanism by which 1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride exerts its effects involves the interaction of the sulfonyl chloride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .
類似化合物との比較
1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol: This compound has a thiol group instead of a sulfonyl chloride group, leading to different reactivity and applications.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar structure but with the trifluoromethyl group in the para position, affecting its chemical properties and reactivity.
Uniqueness: 1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride moiety, which imparts high reactivity and specificity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and specialty chemicals .
特性
分子式 |
C9H8ClF3O2S |
|---|---|
分子量 |
272.67 g/mol |
IUPAC名 |
1-[3-(trifluoromethyl)phenyl]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClF3O2S/c1-6(16(10,14)15)7-3-2-4-8(5-7)9(11,12)13/h2-6H,1H3 |
InChIキー |
YSVMNOIWZBGJTF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B13205942.png)

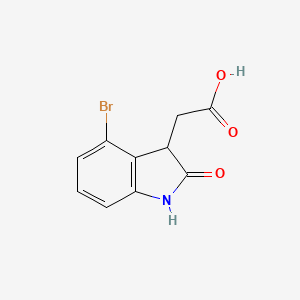
![2-Ethyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13205976.png)
![2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13205989.png)
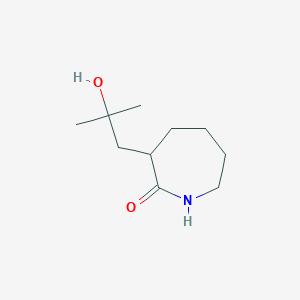
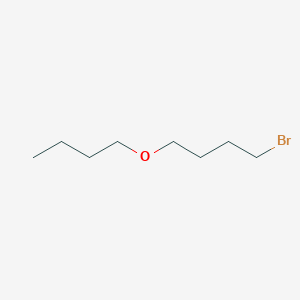
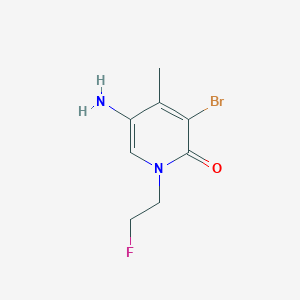
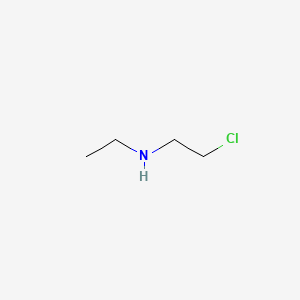
![2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid](/img/structure/B13206005.png)
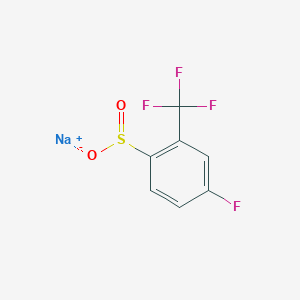

![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B13206018.png)
